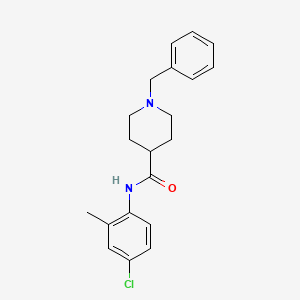![molecular formula C15H17ClN4O3 B4896886 methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate](/img/structure/B4896886.png)
methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate, also known as MCB, is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized through a specific method and has been studied extensively for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate is not yet fully understood. However, it has been suggested that it exhibits its antitumor activity through the inhibition of DNA synthesis and cell proliferation. It has also been suggested that methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate exhibits its antimicrobial activity through the disruption of bacterial cell membranes.
Biochemical and Physiological Effects:
methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate has been shown to have significant biochemical and physiological effects. In vitro studies have shown that methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate exhibits significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate in lab experiments is its significant antitumor and antimicrobial activity. This makes it a potential candidate for the development of new drugs. However, one of the limitations of using methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate in lab experiments is its potential toxicity. Further studies are needed to determine the safety of methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate for human use.
Zukünftige Richtungen
There are several future directions for methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate. One potential direction is the development of new anticancer drugs based on the structure of methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate. Additionally, further studies are needed to determine the safety and efficacy of methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate for human use. Finally, future studies should focus on the mechanism of action of methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate to better understand its potential applications in various fields.
Conclusion:
In conclusion, methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate is a chemical compound that has gained significant attention in the field of scientific research. It is synthesized through a specific method and has been studied extensively for its potential applications in various fields. methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate exhibits significant antitumor and antimicrobial activity, making it a potential candidate for the development of new drugs. However, further studies are needed to determine the safety and efficacy of methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate for human use.
Synthesemethoden
Methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate is synthesized through a specific method that involves the reaction of 4-(azidomethyl)-3-methoxybenzoic acid with 3-chlorobenzyl alcohol in the presence of a copper catalyst. This reaction results in the formation of the intermediate product, which is then reacted with butyl isocyanate to produce methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit significant antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate has been shown to have antimicrobial activity, making it a potential candidate for the development of antibiotics.
Eigenschaften
IUPAC Name |
methyl 4-[[1-[(3-chlorophenyl)methyl]triazole-4-carbonyl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3/c1-23-14(21)6-3-7-17-15(22)13-10-20(19-18-13)9-11-4-2-5-12(16)8-11/h2,4-5,8,10H,3,6-7,9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUCGQDJBRVQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC(=O)C1=CN(N=N1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[[1-[(3-chlorophenyl)methyl]triazole-4-carbonyl]amino]butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-chlorophenyl)-N-methyl-N-(3-pyridinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4896806.png)
![2-((1-adamantylmethyl){[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4896821.png)
![2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-iodobenzamide](/img/structure/B4896823.png)
![1-(3-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenyl)ethanone](/img/structure/B4896836.png)
![N-{4-[({3-[(3-methylphenyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4896844.png)

![methyl 5-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2-furoate](/img/structure/B4896858.png)
![ethyl 2-[(4-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4896861.png)
![1-(3-ethoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4896870.png)
![1-(2-furoyl)-4-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B4896884.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B4896891.png)
![4-chloro-N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)benzamide](/img/structure/B4896903.png)

![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4896915.png)